LNP Lipid-5

pKa optimization endosomal escape LNP surface charge

LNP Lipid-5 (CAS 2089251-33-0, C44H87NO5) is a synthetic ionizable amino lipid developed for mRNA delivery in lipid nanoparticle (LNP) formulations. This rationally designed lipid features a unique architecture combining a central tertiary amine headgroup, a hydroxyethyl substituent, and two primary ester-containing lipid tails, enabling efficient endosomal escape and rapid in vivo clearance.

Molecular Formula C44H82N4O
Molecular Weight 683.1 g/mol
Cat. No. B11928362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLNP Lipid-5
Molecular FormulaC44H82N4O
Molecular Weight683.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)NC(=O)CCN1CCN(CC1)C
InChIInChI=1S/C44H82N4O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-37-48(45-44(49)36-39-47-42-40-46(3)41-43-47)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-43H2,1-3H3,(H,45,49)/b14-12-,15-13-,20-18-,21-19-
InChIKeyPGBXZZRTJGILHS-QYCRHRGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LNP Lipid-5 Procurement Guide: Technical Specifications and Comparator Evidence for Ionizable Lipid Selection


LNP Lipid-5 (CAS 2089251-33-0, C44H87NO5) is a synthetic ionizable amino lipid developed for mRNA delivery in lipid nanoparticle (LNP) formulations . This rationally designed lipid features a unique architecture combining a central tertiary amine headgroup, a hydroxyethyl substituent, and two primary ester-containing lipid tails, enabling efficient endosomal escape and rapid in vivo clearance [1][2]. Lipid-5 has been validated in rodent and non-human primate models for mRNA delivery, demonstrating potent protein expression while exhibiting significantly lower tissue accumulation than earlier-generation ionizable lipids such as DLin-MC3-DMA [2][3].

Why Ionizable Lipids Are Not Interchangeable: LNP Lipid-5 vs. Class Alternatives


Ionizable lipids cannot be generically substituted without altering LNP performance due to fundamental differences in pKa, endosomal escape efficiency, tissue biodistribution, and clearance kinetics [1]. LNP Lipid-5 exhibits an apparent pKa of approximately 6.5-6.56, which is engineered for optimal endosomal escape at acidic pH while maintaining near-neutral surface charge in circulation [2]. This contrasts with clinical comparators: SM-102 has a reported pKa of 6.68, ALC-0315 shows an experimental pKa of 6.11, and DLin-MC3-DMA exhibits a pKa of 6.44 [3]. More critically, Lipid-5 demonstrates distinct administration route specificity—superior for intravenous liver delivery compared to intramuscular-optimized SM-102—and markedly faster tissue clearance than MC3, with significantly lower lipid accumulation in liver and spleen after repeat dosing [4]. These quantitative differences directly impact therapeutic index, dosing frequency, and organ-specific targeting, making blind substitution scientifically unsound.

Quantitative Differential Evidence: LNP Lipid-5 Performance Data vs. Comparators


Apparent pKa of Lipid-5 vs. Clinical Ionizable Lipids (SM-102, ALC-0315, MC3)

LNP Lipid-5 exhibits an apparent pKa of 6.56 as measured by molecular dynamics simulations, which falls within the empirically established optimal range of 6.2-6.8 for efficient endosomal escape while minimizing off-target cellular interactions [1]. Comparative experimental data show that SM-102 has a calculated pKa of 6.98 and experimental pKa of 6.53; ALC-0315 has a calculated pKa of 6.71 and experimental pKa of 6.11; and DLin-MC3-DMA has a calculated pKa of 6.88 and experimental pKa of 6.44 [2]. The narrow pKa window for optimal mRNA delivery means that differences of even 0.2-0.5 units can significantly alter endosomal release kinetics and subsequent protein expression levels.

pKa optimization endosomal escape LNP surface charge ionizable lipid engineering

Tissue Clearance Kinetics: Lipid-5 vs. DLin-MC3-DMA in Murine Model

In a comparative tissue clearance study using CD-1 female mice dosed intravenously with 0.05 mg/kg mRNA-LNP on days 1, 8, and 15, Lipid-5 demonstrated significantly lower tissue accumulation than DLin-MC3-DMA across all measured time points (1, 4, and 24 hours post-dose) [1]. The area under the curve (AUC) for Lipid-5 tissue concentration was statistically significantly lower than MC3 AUC at p < 0.05 for all time points [2]. Liver and spleen exhibited the highest concentrations of Lipid-5 among tissues, but these levels were markedly reduced compared to MC3 . Additionally, Lipid-5 was detected in plasma, lung, and kidney, but notably absent from cardiac tissue .

tissue accumulation repeat dosing safety lipid clearance toxicology

Administration Route Specificity: Intravenous Liver Targeting vs. Intramuscular Optimization

Lipid-5 demonstrates superior performance for intravenous (IV) delivery to the liver compared to the structurally related SM-102 lipid, which is optimized for intramuscular (IM) administration [1]. This route specificity has been validated in comparative studies showing that Lipid-5-containing LNPs achieve higher liver transfection efficiency via IV administration, while SM-102 shows better performance for IM injection applications [1][2]. In rats, following IV administration of 14C-labeled Lipid-5 LNPs, intact Lipid-5 and radiolabeled metabolites achieved peak tissue concentrations within 1 hour in most tissues, with predominant accumulation in liver and spleen [3].

route of administration liver targeting intravenous delivery biodistribution

Systemic Plasma Clearance Kinetics of Lipid-5 in Rat Model

Pharmacokinetic analysis in Sprague-Dawley rats following a single intravenous administration of mRNA-encapsulated 14C-labeled Lipid-5 LNPs demonstrated rapid systemic clearance [1]. Intact Lipid-5 was predominantly cleared from plasma within 10 hours after dosing, with only small quantities (<1% of the administered 14C dose) of a single diacid metabolite detected after this 10-hour window [1][2]. Complete clearance of 14C-labeled material (Lipid-5 plus metabolites) was achieved within 168 hours (7 days) [3]. Excretion occurred primarily via hepatobiliary (65%) and renal (35%) pathways, with >90% of the administered Lipid-5-derived 14C recovered [1].

pharmacokinetics plasma half-life metabolism elimination

Recommended Application Scenarios for LNP Lipid-5 Based on Quantitative Evidence


Intravenous mRNA Therapeutics Requiring Hepatic Targeting

Lipid-5 is the preferred ionizable lipid for intravenous mRNA-LNP formulations targeting liver tissue. Evidence demonstrates superior IV delivery efficiency compared to SM-102, with rapid hepatic accumulation and sustained protein expression [1]. Applications include enzyme replacement therapies for liver-based metabolic disorders, hepatocyte-directed gene therapies, and systemic mRNA therapeutics where liver is the primary target organ. Formulation recommendation: fixed molar ratio of Lipid-5:DSPC:Cholesterol:PEG-lipid at 50:10:38.5:1.5 with N/P ratio of 3:1 to 6:1 [2].

Chronic Dosing Regimens Requiring Low Tissue Accumulation Risk

For therapeutic applications requiring repeat or chronic mRNA-LNP administration, Lipid-5 offers a superior safety margin due to its rapid tissue clearance profile. Compared to DLin-MC3-DMA, Lipid-5 demonstrates significantly lower tissue accumulation in liver and spleen after multiple weekly doses (p < 0.05 at all time points) [3]. This property makes Lipid-5 particularly suitable for chronic disease indications such as inborn errors of metabolism requiring sustained protein replacement, or long-term immunomodulatory therapies where minimizing excipient burden is critical for patient safety [3].

LNP Formulations Requiring Optimized Endosomal Escape Kinetics

Lipid-5's apparent pKa of 6.56 positions it centrally within the optimal 6.2-6.8 range for endosomal escape, offering favorable pH-dependent ionization that balances circulatory stability with efficient endosomal membrane disruption [4]. This pKa profile supports robust cytosolic mRNA delivery without the excessive surface charge that can trigger off-target cellular interactions. Formulation scientists should prioritize Lipid-5 for applications where maximizing endosomal escape efficiency is paramount, particularly for large mRNA cargos (>1 kb) or challenging cell types with limited endocytic processing capacity [4].

Preclinical Toxicology Studies Requiring Defined Metabolite Profiles

Lipid-5's well-characterized metabolic fate—including predominant clearance within 10 hours, single identifiable diacid metabolite (<1% of dose), and dual hepatobiliary (65%) and renal (35%) excretion—provides a defined toxicology profile for regulatory submissions [5]. Complete elimination of radiolabeled material within 7 days, with no detectable cardiac accumulation, supports safety documentation for IND-enabling studies [5][3]. This metabolic clarity makes Lipid-5 advantageous over less-characterized novel lipids when preparing regulatory packages requiring detailed ADME data.

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